5,6-dimethyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one
Description
5,6-Dimethyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by methyl groups at positions 5 and 6 of the pyrimidine ring and a piperidine substituent at position 2. The piperidine moiety enhances solubility and bioavailability, making it a key structural feature for drug design .
Properties
IUPAC Name |
4,5-dimethyl-2-piperidin-1-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-9(2)12-11(13-10(8)15)14-6-4-3-5-7-14/h3-7H2,1-2H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZUMWXOMGQOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2CCCCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one typically involves the reaction of 5,6-dimethyl-2,4-dichloropyrimidine with piperidine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Core
The 2-position piperidine group can act as a leaving group under specific conditions, enabling substitution reactions. For example:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| SNAr with amines | DMF, 80°C, 12 h | 2-(Morpholino)-5,6-dimethylpyrimidin-4-one | 78% | |
| Halogenation | PCl₅, reflux | 2-Chloro-5,6-dimethylpyrimidin-4(3H)-one | 65% |
-
Mechanistic Insight : The piperidine group’s electron-donating nature slightly deactivates the pyrimidine ring, but strong electrophiles (e.g., PCl₅) can displace it via SNAr mechanisms .
Functionalization of the 4-Oxo Group
The 4-carbonyl group undergoes nucleophilic addition and condensation reactions:
Acylation and Alkylation
-
Key Observation : Acylation occurs preferentially at the 3-position due to conjugation with the carbonyl group .
Condensation Reactions
Modification of Methyl Groups
The 5,6-dimethyl groups undergo oxidation and radical-mediated reactions:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation to Carboxylic Acid | KMnO₄, H₂SO₄, Δ | 5,6-Dicarboxy-2-(piperidin-1-yl)pyrimidin-4(3H)-one | 45% | |
| Bromination | NBS, AIBN, CCl₄ | 5-(Bromomethyl)-6-methyl-2-(piperidin-1-yl)pyrimidin-4-one | 52% |
-
Note : Methyl groups at positions 5 and 6 exhibit moderate reactivity due to steric hindrance from the adjacent piperidine substituent.
Piperidine Ring Functionalization
The piperidine moiety participates in quaternization and ring-opening reactions:
Cross-Coupling Reactions
The pyrimidine core participates in metal-catalyzed couplings at halogenated derivatives:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | 4-Bromophenylboronic acid, Pd(PPh₃)₄ | 2-(Piperidin-1-yl)-5,6-dimethyl-4-(4-phenyl)pyrimidinone | 70% |
-
Limitation : Direct C–H functionalization is challenging due to electron deficiency at the pyrimidine ring .
Tautomerism and Ring-Opening
The 4(3H)-one tautomerizes under acidic/basic conditions:
-
Acidic Conditions : Protonation at N3 forms a resonance-stabilized oxonium ion.
-
Basic Conditions : Deprotonation generates a nucleophilic enolate, enabling alkylation.
Scientific Research Applications
5,6-Dimethyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in various diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally compared to analogs with modifications in the pyrimidinone core, substituent groups, and fused heterocycles. Key comparisons include:
Substituent Variations at Position 2
The substituent at position 2 significantly influences biological activity and physicochemical properties:
- Piperidinyl vs. Nitrophenyl (DNTP) : The piperidine group enhances solubility and basicity compared to the electron-withdrawing nitro group in DNTP, which improves binding to hydrophobic enzyme pockets but reduces bioavailability .
- Piperidinyl vs. Thiophenyl : Thiophene-containing analogs exhibit stronger antiviral activity but may face metabolic instability due to sulfur oxidation .
Fused Heterocycles
Fusing thieno or furo rings to the pyrimidinone core alters electronic properties and target selectivity:
- Thieno vs. Furo: Thieno derivatives generally exhibit higher metabolic stability but lower solubility than furo analogs .
Sulfur-Containing Derivatives
Thioether substituents at position 2 impact redox activity and enzyme interactions:
- Thioether vs. Piperidinyl : Thioether groups improve redox activity but may introduce toxicity risks compared to piperidine’s favorable pharmacokinetics .
Research Findings and Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (e.g., NO₂ in DNTP): Enhance binding to hydrophobic enzyme pockets (e.g., HIV RNase H) but reduce oral bioavailability .
- Basic Groups (e.g., Piperidinyl) : Improve solubility and CNS penetration, critical for central targets .
- Fused Thieno Rings: Increase metabolic stability but may reduce aqueous solubility .
Data Tables
Table 1: Physicochemical Properties
Biological Activity
5,6-Dimethyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H16N4O
- Molecular Weight : 220.27 g/mol
- CAS Number : 97619923
Research indicates that this compound exhibits activity against various biological targets, primarily through inhibition of specific kinases and enzymes. The compound's structure allows it to interact with biological macromolecules effectively.
Key Mechanisms:
- Kinase Inhibition : The compound has shown inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various diseases including cancer and neurodegenerative disorders .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against Gram-positive bacteria .
- Cytotoxicity : In vitro assays have demonstrated varying degrees of cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the piperidine ring and pyrimidine core can significantly influence the potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Methyl groups on positions 5 and 6 | Enhance lipophilicity and cellular uptake |
| Variations in piperidine substituents | Alter binding affinity to target proteins |
Case Study 1: GSK-3β Inhibition
A study evaluating various derivatives of pyrimidine compounds found that specific modifications to the piperidine moiety significantly enhanced GSK-3β inhibitory potency. The most potent derivative exhibited an IC50 value of approximately 480 nM, demonstrating a favorable profile for further development .
Case Study 2: Antimicrobial Properties
In a separate study focusing on antimicrobial activity, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL against S. aureus, suggesting promising antibacterial properties .
Research Findings
Recent research highlights the ongoing exploration into the biological activities of this compound:
- Metabolic Stability : Studies have shown that modifications can improve metabolic stability while retaining biological activity, crucial for drug development .
- Cytotoxicity Profiles : Various derivatives were assessed for cytotoxic effects on cancer cell lines, showing promising results that warrant further investigation into their therapeutic potential .
- In Silico Studies : Molecular docking studies have provided insights into how structural variations impact binding affinity to target proteins, aiding in the design of more effective derivatives .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 5,6-dimethyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one?
- Methodology : The compound can be synthesized via cyclocondensation reactions using dihydropyrimidinone scaffolds as precursors. A one-pot approach, inspired by Biginelli-type reactions, is commonly employed, where thiourea derivatives react with β-keto esters or aldehydes under acidic conditions . Modifications include introducing the piperidine moiety via nucleophilic substitution at the pyrimidine ring’s 2-position, followed by regioselective methylation at the 5- and 6-positions using methylating agents like methyl iodide .
- Key Considerations : Reaction temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) significantly influence yield and regioselectivity. Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology :
- X-ray crystallography provides unambiguous confirmation of molecular geometry, as demonstrated for structurally related pyrimidinones (e.g., bond angles, dihedral angles, and hydrogen-bonding networks) .
- Spectroscopic techniques :
- NMR : - and -NMR identify substituent positions (e.g., methyl groups at 5,6-positions and piperidine integration).
- HRMS : High-resolution mass spectrometry confirms molecular formula.
- Elemental analysis : Validates purity (>95%) and stoichiometry .
Advanced Research Questions
Q. What computational strategies are used to predict the compound’s reactivity and binding affinity?
- Methodology :
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular docking : Screens potential biological targets (e.g., kinase enzymes) by simulating ligand-receptor interactions. For example, pyrimidinone derivatives have been docked into HIV-1 reverse transcriptase active sites to assess inhibitory potential .
- MD simulations : Evaluate stability of ligand-protein complexes over nanosecond timescales .
Q. How can conflicting biological activity data across studies be systematically addressed?
- Methodology :
- Assay standardization : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize variability .
- Dose-response curves : Establish EC/IC values under consistent conditions (pH, temperature, serum content).
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between methylation patterns and antimicrobial activity) .
- Mechanistic studies : Use knockout models or enzyme inhibition assays to isolate biological pathways .
Q. What strategies improve the compound’s aqueous solubility for pharmacokinetic studies?
- Methodology :
- Salt formation : React with HCl or citrate to enhance hydrophilicity .
- Co-solvents : Use DMSO/PEG mixtures for in vivo formulations .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) that convert to active forms in vivo .
- Nanoparticle encapsulation : Liposomal or polymeric carriers improve bioavailability .
Q. How is the environmental impact of this compound assessed in ecotoxicological studies?
- Methodology :
- Fate analysis : Measure biodegradation rates in soil/water matrices using LC-MS/MS .
- Toxicity assays :
- Algal growth inhibition (OECD 201): Assess effects on primary producers.
- Daphnia magna acute toxicity (OECD 202): Determine EC values.
- Bioaccumulation potential : Calculate logP values (e.g., using ChemAxon software) to predict lipid solubility .
Key Challenges and Recommendations
- Synthetic Challenges : Regioselective methylation at the 5- and 6-positions requires precise stoichiometry and temperature control .
- Biological Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .
- Environmental Safety : Prioritize green chemistry principles (e.g., solvent recovery) during synthesis to minimize waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
